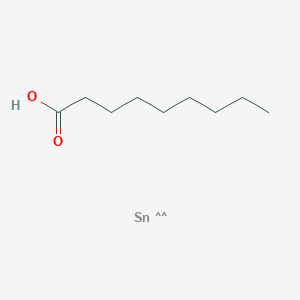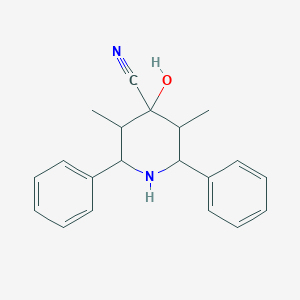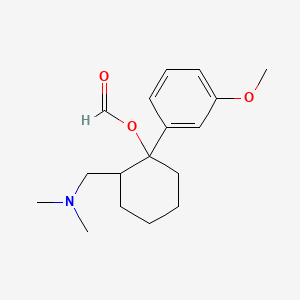![molecular formula C35H65N3O13 B14462851 2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane CAS No. 72259-70-2](/img/structure/B14462851.png)
2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid and 1,1’-methylenebis[4-isocyanatocyclohexane], compound with 2-(dimethylamino)ethanol is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications, particularly in the production of high-performance materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the polymerization of hexanedioic acid with 2,2-dimethyl-1,3-propanediol and 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. This is followed by the reaction with 1,1’-methylenebis[4-isocyanatocyclohexane] to form the polymer backbone. The final step involves the addition of 2-(dimethylamino)ethanol to the polymer, which acts as a stabilizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also involve the use of catalysts to accelerate the reaction and improve efficiency.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance in certain applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products due to its stability and compatibility with various active ingredients.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with specific molecular targets. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and performance. The pathways involved include the formation of hydrogen bonds, van der Waals forces, and covalent bonds, which contribute to the compound’s unique properties.
相似化合物的比较
Similar Compounds
- Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,6-hexanediol
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and polymeric structure, which provides enhanced stability, flexibility, and compatibility with various applications. The inclusion of 2-(dimethylamino)ethanol as a stabilizing agent further enhances its performance, making it suitable for high-performance materials and advanced applications.
属性
CAS 编号 |
72259-70-2 |
|---|---|
分子式 |
C35H65N3O13 |
分子量 |
735.9 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane |
InChI |
InChI=1S/C15H22N2O2.C6H10O4.C5H10O4.C5H12O2.C4H11NO/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;1-5(2-6,3-7)4(8)9;1-5(2,3-6)4-7;1-5(2)3-4-6/h12-15H,1-9H2;1-4H2,(H,7,8)(H,9,10);6-7H,2-3H2,1H3,(H,8,9);6-7H,3-4H2,1-2H3;6H,3-4H2,1-2H3 |
InChI 键 |
ZJLQOKDHPIUJQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)CO.CC(CO)(CO)C(=O)O.CN(C)CCO.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O |
相关CAS编号 |
72259-70-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


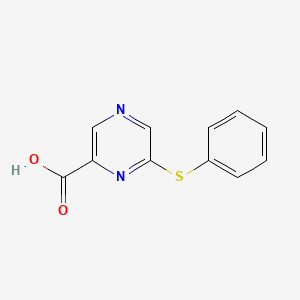



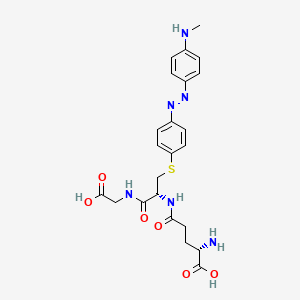

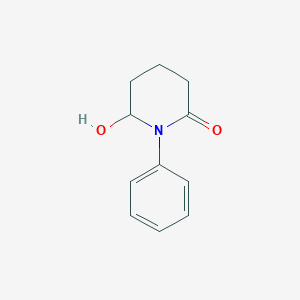
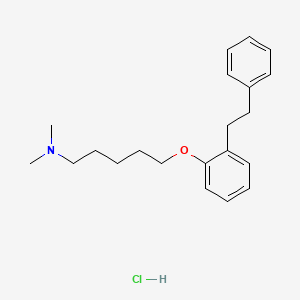
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
